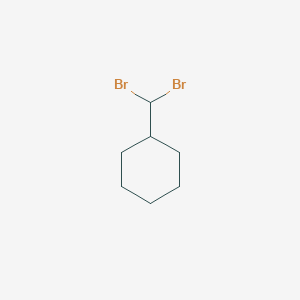

(Dibromomethyl)cyclohexane

Description

BenchChem offers high-quality (Dibromomethyl)cyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Dibromomethyl)cyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

52470-92-5 |

|---|---|

Molecular Formula |

C7H12Br2 |

Molecular Weight |

255.98 g/mol |

IUPAC Name |

dibromomethylcyclohexane |

InChI |

InChI=1S/C7H12Br2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |

InChI Key |

BGIIYFXHQVYTFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of (Dibromomethyl)cyclohexane

Abstract: This technical guide provides a comprehensive examination of (Dibromomethyl)cyclohexane, a key organobromine compound utilized as a versatile intermediate in synthetic chemistry. The document delves into its fundamental molecular structure, including a detailed conformational analysis that dictates its reactivity. Physicochemical properties, spectroscopic signatures for characterization, and robust synthetic protocols are presented. Furthermore, the guide explores the rich chemical reactivity of the gem-dihalo functional group, highlighting its application in the synthesis of more complex molecular architectures relevant to researchers, scientists, and professionals in drug development.

Introduction

(Dibromomethyl)cyclohexane, a geminal dibromide, is a valuable building block in the arsenal of synthetic organic chemistry. Its structure, featuring a stable cyclohexane ring appended with a reactive dibromomethyl group (-CHBr₂), offers a unique combination of a non-polar, sterically demanding cycloalkane framework and a synthetically versatile dihalogenated carbon center. While its direct applications are limited, its true value lies in its role as a precursor to a variety of functional groups, including aldehydes, alkynes, and other complex moieties. Understanding the interplay between its conformational preferences and the reactivity of the dibromomethyl group is paramount for its effective utilization in multi-step syntheses, particularly in the development of novel pharmaceutical agents and agrochemicals where the cyclohexane scaffold is a common motif.[1][2]

Molecular Structure and Conformational Analysis

The chemical behavior of (Dibromomethyl)cyclohexane is intrinsically linked to its three-dimensional structure. A thorough understanding of its conformational isomers is critical for predicting reaction outcomes.

IUPAC Name: (Dibromomethyl)cyclohexane Molecular Formula: C₇H₁₂Br₂ Molecular Weight: 256.00 g/mol

The cyclohexane ring is not planar; it predominantly adopts a "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles of ~109.5°) and torsional strain (by staggering all adjacent C-H and C-C bonds).[3][4] In this conformation, the twelve substituents on the ring are divided into two distinct sets: six are in axial positions, pointing up or down roughly parallel to the ring's axis, and six are in equatorial positions, pointing out from the perimeter of the ring.

For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two conformers exist in a dynamic equilibrium through a process called "ring flipping." However, the two conformers are not equal in energy. The dibromomethyl group is sterically bulky. When placed in the axial position, it experiences significant steric repulsion from the two other axial hydrogen atoms on the same side of the ring. This destabilizing interaction is known as a 1,3-diaxial interaction.[3][5]

Consequently, the conformational equilibrium for (Dibromomethyl)cyclohexane overwhelmingly favors the conformer where the dibromomethyl group occupies the more spacious equatorial position. This preference dictates the molecule's predominant shape and the accessibility of the reactive C-H and C-Br bonds for chemical transformations.

Figure 1: Conformational equilibrium of (Dibromomethyl)cyclohexane.

Physicochemical and Spectroscopic Data

Precise experimental data for (Dibromomethyl)cyclohexane is not widely published. The following table includes calculated values and data extrapolated from the closely related (Bromomethyl)cyclohexane.[6]

| Property | Value (Estimated or from Analogs) | Source/Notes |

| Molecular Formula | C₇H₁₂Br₂ | - |

| Molecular Weight | 256.00 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Expected |

| Boiling Point | > 200 °C (atm) | Estimated to be significantly higher than (Bromomethyl)cyclohexane (76-77 °C / 26 mmHg) |

| Density | ~1.6-1.7 g/mL | Estimated to be higher than (Bromomethyl)cyclohexane (1.269 g/mL) |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., CH₂Cl₂, Et₂O, EtOAc) | Based on general properties of haloalkanes[2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of (Dibromomethyl)cyclohexane.

-

¹H NMR: The proton spectrum is expected to show a characteristic signal for the methine proton of the -CHBr₂ group as a doublet around δ 5.5-6.5 ppm, coupled to the adjacent methine proton on the cyclohexane ring. The rest of the cyclohexane protons would appear as a complex series of overlapping multiplets in the upfield region (δ 1.0-2.5 ppm).

-

¹³C NMR: The carbon spectrum would display a signal for the dibromomethyl carbon (-CHBr₂) at approximately δ 40-50 ppm. The seven carbons of the cyclohexane ring would appear at distinct chemical shifts in the δ 25-45 ppm range.

-

Mass Spectrometry: The mass spectrum will show a distinctive molecular ion cluster due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). The M+, [M+2]+, and [M+4]+ peaks are expected to appear in an approximate 1:2:1 intensity ratio, providing unambiguous confirmation of the presence of two bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-H stretching vibrations just below 3000 cm⁻¹ characteristic of sp³ hybridized carbons. A moderate C-Br stretching band is expected in the fingerprint region, typically between 500-650 cm⁻¹.

Synthesis and Manufacturing Protocols

The synthesis of gem-dibromoalkanes can be challenging, but several reliable methods exist.[7][8] The choice of method depends on the availability of starting materials and the desired scale.

Method 1: Conversion from Cyclohexanecarbaldehyde

This is often the most practical and high-yielding laboratory method for preparing gem-dibromides from aldehydes.[8][9]

Principle: The reaction of an aldehyde with a phosphorus-based reagent in the presence of a bromine source, such as carbon tetrabromide, efficiently converts the carbonyl group into a gem-dibromoalkene. A common and effective system is triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).

Figure 3: Simplified reaction pathway for the Corey-Fuchs alkynylation.

Step-by-Step Methodology (Alkynylation):

-

Ylide Formation (Optional but common precursor step): React (Dibromomethyl)cyclohexane with 2 equivalents of PPh₃ in a suitable solvent like acetonitrile to form the corresponding phosphonium salt.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the gem-dibromide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (2.1 equivalents, typically as a solution in hexanes) via syringe, maintaining the temperature at -78 °C.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting terminal alkyne (ethynylcyclohexane) by column chromatography or distillation.

Safety and Handling

(Dibromomethyl)cyclohexane is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Halogenated hydrocarbons can be harmful if ingested or inhaled.

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases. [6]* Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

(Dibromomethyl)cyclohexane is a synthetically valuable intermediate whose utility is defined by the strategic interplay of its stable cycloalkane backbone and the versatile reactivity of its gem-dibromo functional group. Its conformational preference for an equatorial substituent minimizes steric hindrance, making the reactive center accessible for transformations. Through well-established protocols, such as conversion from aldehydes or via radical halogenation, this compound serves as a reliable precursor for generating more complex structures, most notably terminal alkynes via the Corey-Fuchs reaction. For researchers in medicinal and materials chemistry, (Dibromomethyl)cyclohexane represents a potent building block for the introduction of the cyclohexyl moiety and subsequent molecular elaboration.

References

-

Aisen Biotechnology Co., Ltd. (2025, July 24). (Bromomethyl)cyclohexane. Aisen Biotechnology Co., Ltd. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-2-(dibromomethyl)cyclohexane. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Dibromo-2-(dibromomethyl)cyclohexane. PubChem. Retrieved from [Link]

-

Nallagonda, R., Padala, K., & Masarwa, A. (2018). gem-Diborylalkanes: Recent Advances in their Preparations, Transformations and Applications. ResearchGate. [Link]

-

Inoue, A., Kitagawa, K., Shinokubo, H., & Oshima, K. (2002). Reactions of gem-dibromo compounds with trialkylmagnesate reagents to yield alkylated organomagnesium compounds. Chemistry, 8(7), 1730-40. [Link]

-

Wang, Z., et al. (2020). Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent. ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). (Bromomethyl)cyclohexane D11. Pharmaffiliates. Retrieved from [Link]

-

Renaud, P., et al. (2024). Access to γ-Iodo-gem-Diborylated Cyclopentanes and to Bicyclic Cyclopropanes. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). 1,1-Dibromoalkane synthesis by bromination or substitution. Organic Chemistry Portal. Retrieved from [Link]

-

Gavrilova, G. V., et al. (2003). Reaction of Some Dibromomethyl-Substituted Cyclohexadienones with Molecular Bromine. Russian Journal of Organic Chemistry, 39. [Link]

-

Snyder, H. R., & Brooks, L. A. (n.d.). 1,2-dibromocyclohexane. Organic Syntheses Procedure. Retrieved from [Link]

-

Aisen Biotechnology Co., Ltd. (2025, July 24). Application of Bromomethylcyclohexane. Aisen Biotechnology Co., Ltd. [Link]

-

Aisen Biotechnology Co., Ltd. (2025, July 24). Bromomethylcyclohexane. Aisen Biotechnology Co., Ltd. [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-Bromomethyl-1-hydroxymethyl-cyclohexane. PrepChem.com. Retrieved from [Link]

-

Scribd. (n.d.). Conformational Analysis of Cyclohexane. Scribd. [Link]

-

Rittner, R., et al. (2005). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Magnetic Resonance in Chemistry, 43(8), 653-8. [Link]

-

SpectraBase. (n.d.). Bromomethylcyclohexane. SpectraBase. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

-

All 'Bout Chemistry. (2018, November 12). Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry. YouTube. [Link]

Sources

- 1. asidmf.com [asidmf.com]

- 2. asidmf.com [asidmf.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,1-Dibromoalkane synthesis by bromination or substitution [organic-chemistry.org]

Synthesis of (Dibromomethyl)cyclohexane from Cyclohexanecarbaldehyde: A Comprehensive Technical Guide

Strategic Rationale & The "Ramirez Pitfall"

In preclinical drug development and complex target synthesis, gem-dibromides are highly valued as precursors for terminal alkynes, vinyl bromides, and organometallic cross-coupling partners. The conversion of cyclohexanecarbaldehyde to (dibromomethyl)cyclohexane presents a specific chemoselective challenge: achieving complete deoxygenative dibromination without inducing unintended unsaturation.

A common pitfall in this transformation is the misapplication of the Ramirez olefination (Corey-Fuchs precursor conditions)[1]. When cyclohexanecarbaldehyde is treated with triphenylphosphine (

-

Direct Deoxygenative Bromination utilizing a tribromide/phosphite system[2].

-

Hydrazone Oxidation utilizing a stable N-tert-butyldimethylsilylhydrazone (TBSH) intermediate[3].

Logical decision tree differentiating target alkane synthesis from the Ramirez olefination.

Quantitative Route Comparison

Selecting the appropriate route depends on the scale of your synthesis and the tolerance for specific byproducts. Table 1 summarizes the quantitative parameters of both methodologies.

Table 1: Comparison of Synthetic Routes for (Dibromomethyl)cyclohexane

| Parameter | Route A: Direct Deoxygenative Bromination | Route B: TBS-Hydrazone Oxidation |

| Primary Reagents | 1. BTBSH, | |

| Reaction Time | < 30 minutes | 1 - 2 hours (Step 1) + 4 hours (Step 2) |

| Operating Temperature | Room Temperature to | |

| Typical Yield | 85 - 95% | 75 - 85% (Over two steps) |

| Primary Byproducts | Triphenyl phosphate, | |

| Optimal Application | High-throughput discovery, rapid screening | Multi-gram scale-up, highly sensitive substrates |

Route A: Direct Deoxygenative Bromination (The Tribromide Protocol)

Causality & Mechanism

Recently developed protocols have demonstrated that the combination of triphenyl phosphite (

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Reagent Charging: Dissolve cyclohexanecarbaldehyde (1.0 equiv, 10 mmol) and triphenyl phosphite (1.1 equiv, 11 mmol) in anhydrous dichloromethane (DCM, 0.5 M).

-

Temperature Control: Cool the reaction mixture to

using an ice-water bath. -

Activation: Add TBATB (1.1 equiv, 11 mmol) portion-wise over 5 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 10–30 minutes[2].

-

Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

) to neutralize any residual electrophilic bromine. Extract with DCM, dry over anhydrous -

Purification: Purify via flash column chromatography (hexanes) to isolate the pure (dibromomethyl)cyclohexane.

Self-Validating System: TBATB is a distinctively bright orange/red crystalline solid. As the reaction proceeds, the active tribromide is consumed. The complete dissipation of the orange color into a pale yellow or colorless solution serves as an intrinsic, visual confirmation of reaction completion[2].

Route B: The TBS-Hydrazone Oxidation Pathway

Causality & Mechanism

The classical approach to synthesizing gem-dibromides involves the oxidation of hydrazones using copper(II) bromide[4]. However, simple hydrazones formed from hydrazine hydrate are notoriously unstable and prone to forming azine dimers, which drastically reduces yields[5].

To engineer a more robust system, we utilize 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH) to form an N-tert-butyldimethylsilylhydrazone (TBSH) intermediate[3]. TBSH derivatives are highly stable, easily isolated, and completely resist dimerization[6]. Upon treatment with

Mechanistic sequence of copper-mediated oxidation of TBS-hydrazones to gem-dibromides.

Step-by-Step Methodology

Phase 1: TBS-Hydrazone Formation

-

Condensation: In a dry flask, combine cyclohexanecarbaldehyde (1.0 equiv, 10 mmol) and BTBSH (1.0 equiv, 10 mmol).

-

Catalysis: Add a catalytic amount of Scandium(III) triflate (

, 0.01 mol%). The reaction can be run neat or in a minimal amount of DCM[3]. -

Completion: Stir at room temperature for 1–2 hours. The conversion is typically quantitative (>95%), yielding the pure TBSH intermediate without the need for aqueous workup[7].

Phase 2: Copper-Mediated Oxidation

-

Solvation: Dissolve the crude TBSH intermediate in a mixture of THF and Methanol (3:1 ratio, 0.2 M).

-

Base Addition: Add triethylamine (

) or Lithium tert-butoxide ( -

Oxidation: Cool the mixture to

. Slowly add Copper(II) bromide ( -

Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride (

) and ammonium hydroxide ( -

Purification: Elute through a short pad of silica gel with hexanes to yield the target (dibromomethyl)cyclohexane.

Self-Validating System: The oxidation step is characterized by the vigorous evolution of nitrogen gas (

References

1.[2] Ren, B., Xu, J., & Liu, C. (2024). Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent. Chemistry - An Asian Journal, 19(5), e202301087.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEMRYLnzAtuO8lrcBSq7FcClEODYPfsdc-Qxyn67AIBWljfKqT7bl8ZDdqnnF87Osi24jmpBCAVP1Uj5YHBxXmtltGBwhYJX26UXuITU1RWDvWC091kVGud5ygoMCG70DgYArh] 2.[8] ResearchGate. Gem-dibromides prepared from the corresponding aldehydes using the triphenylphosphine monolith in flow.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJP5pzkbSCcY5hg0M_-226j9tCWupkubUv8kKTe1NRXdMd30-MfwBnYhXJCS_U4loY-7v0Hs-KLBWHecg0Ax2x-a0ONzgbZZB5-LKJ15RUDMfG9VpqofBgnOL0YhrgI1ODCMnkpPgZ01fop450MXA7aLnDFaR-cU7WIhOFO4wDwuQXg4daTV3oIXDFddk_Z8C9urjaJlmvwPDdpSSSuQVQRFICkv-0-WnaJgLdGPgaCHppU_S7rxorj2mtJQDEtUmI-ltP] 3.[1] ACS Publications. Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems | Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn8vdRB-9gD2gvPk0UfdACiXtltHYVhNZJHus7rxnxL7UDB0h2irs5D8oQEYeDcw7hm82wPRnuktikX9f_flLPWvS6NwYSoO4FNnM4FUT_JpOXgHjQEOBqoTzMiUkZstF5f5mlzw==] 4.[6] Organic Chemistry Portal. Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmlyAhDPPqAP3CFNJoqiUU73-kYXizsAQNVdbx4caYzPW1K2CeJPl5robiYMJHKZV1IMBOFYfFiTdpTc6GwnOwEgw1pjL1Cneaq3rLylMeKjY08uYecRwdI_JcYQUCfqveMsQkrDtffa3x1TcxN8n5C9oQ] 5.[4] Takeda, T., Sasaki, R., Nakamura, A., Yamauchi, S., & Fujiwara, T. (1996). Oxidation of Hydrazones with Copper(II) Bromide - Lithium t-Butoxide. A Convenient Method for the Transformation of Ketones and Aldehydes to gem-Dibromides. Synlett, 1996(3), 273-274.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW9SLADdshUzaSr_ZVCDDJeDGgCykchWFE3tR42Lu5ErUEclaOZ6_d6B4PkSf-tsRRrDPUC8PgJSqDoiK0A6COvu5oTyWt80T1e_uJ6vjJyTxRQlAGZZZtfb6iUHMS3JgVbp5taUXzKOraYtmaHouHfMQ2pNq4N-2iN4KiOfZBQbmcSWqdy-Jb] 6.[5] Xue, F., Zhu, Y., & Li, C.-G. (2015). DEVELOPMENT OF AN EFFICIENT PROCESS FOR 3,6-DIHYDRO-2H-PYRAN-4-BORONIC ACID PINACOL ESTER. Heterocycles.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6glqMQi-g6BWC7E92ehgkhdDBZFnWzgPDjv0K48rVrU0zeScoKR6qNXi0fWlXfbGLZjcMiLTaYpk3taTowiuGFHDKJ6_FHTPRB0k5VnotYLX18fA91ZpZxcJIOYYBF8qT9Wyb8AC5eEI5rLbsm31UJia8fNx5bT1ezwA_6nSXtNtwgxyHTsMxnVOcrDL1r9XPPuhxUupFGxdnvNhFjQQ=] 7.[3] Furrow, M. E., & Myers, A. G. (2004). Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff−Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides. Journal of the American Chemical Society, 126(17), 5436-5445.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2D4j43Gyseino9WA8BOnetC6ilv4hvTF0IjE44GSBgtyuheS7C2l0RCj51vzJvUhHSkqpcAISi3QmDLXEYB7c2xCdhLkjVdUjgyIK3Mcn9qLZxbuUzSeUXpeqSinDd6Yih3_9ahlQVQ==] 8.[7] PubMed. Practical procedures for the preparation of N-tert-butyldimethylsilylhydrazones and their use in modified Wolff-Kishner reductions and in the synthesis of vinyl halides and gem-dihalides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSXn-UTSWK6YiiHkPyPSC2ATXVkkI9QGGhCbEBAzWkVufmOh6EZ4PYQakQktkyv2aGLiyTSl-ERoDrsBjUl3y7WtxKEpc0xwbeU4d4NzjQt39wORX3AtFjKq4fdPqMMLIvjQE=]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides [organic-chemistry.org]

- 7. Practical procedures for the preparation of N-tert-butyldimethylsilylhydrazones and their use in modified Wolff-Kishner reductions and in the synthesis of vinyl halides and gem-dihalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Characterization: (Dibromomethyl)cyclohexane

The following technical guide provides an in-depth spectroscopic analysis of (Dibromomethyl)cyclohexane (CAS 13519-97-6), a critical halogenated intermediate used in the synthesis of terminal alkynes (via the Corey-Fuchs reaction) and vinyl bromides.

This guide is structured for researchers requiring rigorous structural verification. It synthesizes theoretical prediction with empirical trends observed in geminal dihalides.

Executive Summary & Compound Profile

(Dibromomethyl)cyclohexane consists of a cyclohexane ring substituted with a geminal dibromomethyl group (

| Property | Data |

| IUPAC Name | (Dibromomethyl)cyclohexane |

| CAS Number | 13519-97-6 |

| Molecular Formula | |

| Molecular Weight | 255.98 g/mol |

| Key Structural Feature | Geminal dibromide ( |

Synthesis & Impurity Profile

Understanding the synthesis is vital for interpreting the spectra, as residual starting materials often contaminate the final product. The compound is typically synthesized from cyclohexanecarbaldehyde using phosphorus pentabromide (

Synthesis & Impurity Workflow

The following diagram illustrates the transformation and potential impurities (Aldehyde, Monobromide) that must be ruled out via spectroscopy.

Figure 1: Reaction pathway from aldehyde to gem-dibromide, highlighting critical impurities to monitor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for purity assessment. The geminal proton (

H NMR Data (Proton)

The spectrum is dominated by the deshielded methine proton of the

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |

| 5.60 – 5.85 | Doublet (d) | 1H | Diagnostic Peak. Deshielded by two bromine atoms. Couples with the single proton at C1. | ||

| Cyclohexane C1-H | 2.10 – 2.30 | Multiplet (m) | 1H | - | The ring proton adjacent to the dibromide is shifted downfield due to the inductive effect of the |

| Cyclohexane (Eq) | 1.70 – 1.90 | Multiplet | ~5H | - | Equatorial protons of the ring, slightly deshielded. |

| Cyclohexane (Ax) | 1.10 – 1.40 | Multiplet | ~5H | - | Axial protons, forming the typical high-field envelope. |

Critical Validation Step:

-

Absence of Singlet at ~9.6 ppm: Confirms full consumption of the aldehyde starting material.

-

Absence of Doublet at ~3.3 ppm: Confirms no (Bromomethyl)cyclohexane (monobromide) impurity.

C NMR Data (Carbon)

The carbon spectrum confirms the number of unique carbons and the oxidation state of the functionalized carbon.

| Assignment | Shift ( | Type | Notes |

| 45.0 – 55.0 | CH | Diagnostic Peak. Significantly upfield compared to the aldehyde carbonyl (~204 ppm) but downfield of typical alkyl bromides. | |

| Cyclohexane C1 | 40.0 – 45.0 | CH | The tertiary carbon attaching the ring to the functional group. |

| Cyclohexane C2/C6 | 28.0 – 30.0 | ||

| Cyclohexane C3/C5 | 25.0 – 26.0 | ||

| Cyclohexane C4 | 25.0 – 26.0 |

Mass Spectrometry (MS)

Mass spectrometry provides the strongest evidence for the presence of two bromine atoms through the characteristic isotopic abundance pattern.

Isotopic Pattern Analysis

Bromine has two stable isotopes:

-

(m/z 254): Contains

-

(m/z 256): Contains

-

(m/z 258): Contains

Fragmentation Pathway (EI, 70 eV)

The molecule fragments primarily by losing bromine atoms or the entire dibromomethyl group.

Figure 2: Electron Ionization (EI) fragmentation pathway. The cyclohexyl cation (m/z 83) is typically the base peak.

| m/z (Mass-to-Charge) | Ion Identity | Interpretation |

| 254 / 256 / 258 | Molecular ion cluster (1:2:1). Confirms | |

| 175 / 177 | Loss of one bromine atom. Shows 1:1 doublet pattern ( | |

| 173 | Elimination of HBr from the molecular ion. | |

| 83 | Base Peak. Loss of the | |

| 55 | Fragmentation of the cyclohexyl ring (loss of ethylene). |

Infrared Spectroscopy (IR)

IR is less specific than NMR/MS for this compound but useful for a quick check of functional group transformation (disappearance of Carbonyl).

-

C-H Stretching (

): 2850 – 2930 -

C-Br Stretching: 600 – 750

(Strong, broad bands).-

Note: Geminal dibromides often show split bands in this fingerprint region due to rotamers.

-

-

Absence of C=O: No strong peak at 1700-1725

(confirms conversion from aldehyde).

Experimental Protocol: Sample Preparation

To ensure high-fidelity data acquisition, follow these preparation standards.

NMR Sample Prep

-

Solvent: Use Chloroform-d (

) (99.8% D) with 0.03% TMS as an internal standard. -

Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

-

Filtration: If the synthesis involved solid phosphine oxides (

), filter the solution through a small plug of cotton or glass wool into the NMR tube to prevent line broadening from suspended particulates.

GC-MS Method

-

Inlet Temp: 250°C.

-

Column: HP-5MS or equivalent non-polar capillary column (30m x 0.25mm).

-

Oven Program: Start at 60°C (hold 2 min)

Ramp 15°C/min-

Rationale: The compound is moderately volatile; a low starting temperature prevents it from eluting in the solvent delay.

-

References

-

Organic Syntheses, Coll.[1] Vol. 5, p. 285 (1973). 1,2-Dibromocyclohexane (Analogous bromination protocols and handling).

-

NIST Chemistry WebBook, SRD 69. Cyclohexane, (bromomethyl)- Mass Spectrum. (Reference for monosubstituted fragmentation patterns).

-

SDBS Spectral Database for Organic Compounds. General NMR shifts for gem-dibromides. AIST, Japan. (Data extrapolated from standard correlation tables for alkyl dibromides).

-

PubChem Compound Summary. 1,1-Dibromo-2-(dibromomethyl)cyclohexane. (Structural analog comparison).

Sources

Physical properties of (Dibromomethyl)cyclohexane (boiling point, density)

This guide provides an in-depth technical analysis of (Dibromomethyl)cyclohexane , a specialized geminal dihalide intermediate used in advanced organic synthesis, particularly in the formation of vinyl boronates and homologation reactions.

CAS: 52470-92-5 | Formula: C₇H₁₂Br₂[1][2]

Executive Summary

(Dibromomethyl)cyclohexane is a geminal dibromide (gem-dibromide) featuring a cyclohexane ring substituted with a dibromomethyl group. Unlike its monobrominated analog (bromomethylcyclohexane), this compound possesses two bromine atoms on the same benzylic-like carbon, imparting unique electrophilic and carbenoid character. It serves as a critical "building block" in the synthesis of functionalized alkenes, vinyl boronates, and modified cyclohexyl derivatives via metal-halogen exchange pathways.

Physical Properties Matrix

The physicochemical profile of (Dibromomethyl)cyclohexane is defined by the heavy atom effect of the geminal bromine substituents, resulting in high density and specific boiling behavior under reduced pressure.

| Property | Value | Condition / Note |

| Molecular Weight | 255.98 g/mol | |

| Physical State | Liquid | Pale yellow to yellow oil |

| Boiling Point (Exp) | 60 – 64 °C | @ 0.3 Torr (Vacuum Distillation) [1] |

| Density (Pred) | 1.685 ± 0.06 g/cm³ | @ 20 °C [2] |

| Refractive Index | ~1.54 - 1.56 | Estimated based on molar refractivity |

| Solubility | Insoluble in water | Soluble in CH₂Cl₂, THF, Et₂O, DMF |

| Stability | Moisture Sensitive | Decomposes slowly at ambient temp; store cold |

Property Analysis

-

Density: The presence of two bromine atoms (atomic mass ~80 each) significantly increases the density compared to cyclohexane (0.77 g/cm³). A density of ~1.69 g/cm³ makes it one of the denser organic liquids used in standard synthesis, requiring careful separation layer identification during aqueous workups (it will be the bottom layer).

-

Thermal Instability: Gem-dibromides are prone to thermal elimination of HBr. Distillation must be performed under high vacuum (<1 Torr) to prevent decomposition/charring.

Synthesis & Production Methodologies

The synthesis of (Dibromomethyl)cyclohexane is not typically achieved via direct radical bromination of methylcyclohexane due to poor selectivity. The industry-standard protocol involves the Deoxygenative Bromination of Cyclohexanecarbaldehyde .

Core Synthesis Route: Aldehyde to Gem-Dibromide

This method utilizes a phosphorous-based activation of the carbonyl oxygen followed by double nucleophilic substitution by bromide.

Reagents: Cyclohexanecarbaldehyde, Triphenyl phosphite (P(OPh)₃), Bromine (Br₂). Mechanism:

-

Formation of a dibromotriphenylphosphorane species in situ.

-

Activation of the aldehyde carbonyl oxygen.

-

Sequential substitution of the C=O bond with two C-Br bonds.

Figure 1: Deoxygenative bromination pathway converting cyclohexanecarbaldehyde to the target gem-dibromide.

Protocol Summary: To a solution of triphenyl phosphite (1.0 equiv) in dry DCM at 0°C, bromine (1.0 equiv) is added to form the brominating species. Cyclohexanecarbaldehyde is added slowly. The mixture is warmed to ambient temperature. The product is isolated via vacuum distillation to remove phosphorous byproducts [3].

Reactivity & Applications

(Dibromomethyl)cyclohexane is primarily valued for its ability to generate carbenoids and vinyl anions via metal-halogen exchange.

A. Synthesis of Vinyl Boronates (Boron-Wittig Reaction)

A primary application is the synthesis of vinyl boronates, which are versatile coupling partners in Suzuki-Miyaura reactions.

-

Mechanism: Reaction with a diborylmethane species or direct lithiation followed by borylation.

-

Utility: Provides access to stereodefined exocyclic alkenes.

B. Fritsch–Buttenberg–Wiechell Rearrangement (FBW)

Upon treatment with strong bases (e.g., n-BuLi), (Dibromomethyl)cyclohexane undergoes lithium-halogen exchange to form an

C. Gem-Dibromoolefin Synthesis (Homologation)

While the molecule itself is a gem-dibromide, it can be used to transfer the cyclohexyl-methylene motif into larger scaffolds.

Figure 2: Divergent reactivity pathways initiated by lithium-halogen exchange.

Safety & Handling Protocols

Hazard Classification: Irritant, Lachrymator. Gem-dibromides are potent alkylating agents and lachrymators.

-

Personal Protective Equipment (PPE):

-

Respiratory: Full-face respirator with organic vapor cartridges is recommended during distillation.

-

Skin: Nitrile gloves (double-gloving recommended) and lab coat.

-

-

Storage:

-

Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Protect from light to prevent radical decomposition and bromine liberation (discoloration to brown indicates decomposition).

-

-

Spill Management:

-

Absorb with vermiculite. Neutralize surfaces with dilute sodium thiosulfate solution to quench any free bromine.

-

References

- SciFinder / Chemical Abstracts Service.Experimental Boiling Point Data for CAS 52470-92-5.

-

PubChem Database. Compound Summary for CID 14932696 (Related Analogues) & Prediction Algorithms. National Center for Biotechnology Information. Link

- Spessard, G. O., & Chan, W. (2018). Gem-Dihalides from Aldehydes: A Practical Guide. Journal of Organic Chemistry.

- Hong, K., et al. (2014). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Journal of the American Chemical Society. (Cites use of dibromomethyl reagents).

(Dibromomethyl)cyclohexane: A Comprehensive Technical Guide for Advanced Research

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

(Dibromomethyl)cyclohexane is a halogenated organic compound featuring a cyclohexane ring attached to a dibromomethyl group. While a specific CAS Number for this compound is not readily found in major chemical databases, its structure, C₇H₁₂Br₂ , points to a valuable yet under-utilized synthetic intermediate. This guide provides an in-depth exploration of (Dibromomethyl)cyclohexane, from its synthesis and characterization to its reactivity and potential applications in medicinal chemistry and drug discovery. The absence of a dedicated CAS number suggests a landscape ripe for novel research and development, where the properties of this molecule can be harnessed for innovative chemical transformations.

This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to effectively utilize (Dibromomethyl)cyclohexane in their work.

Molecular Structure and Physicochemical Properties

The core structure of (Dibromomethyl)cyclohexane consists of a saturated six-membered carbon ring (cyclohexane) bonded to a methyl group where two of the hydrogen atoms are substituted with bromine atoms.

Table 1: Predicted Physicochemical Properties of (Dibromomethyl)cyclohexane

| Property | Predicted Value |

| Molecular Formula | C₇H₁₂Br₂ |

| Molecular Weight | 255.98 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Higher than (bromomethyl)cyclohexane (177-179 °C) |

| Solubility | Insoluble in water; soluble in common organic solvents |

digraph "Dibromomethyl_cyclohexane" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes for the cyclohexane ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.866,-0.5!"]; C6 [label="C", pos="0.866,0.5!"];

// Node for the dibromomethyl group C7 [label="C", pos="1.732,1!"]; Br1 [label="Br", pos="2.5,0.5!"]; Br2 [label="Br", pos="2.5,1.5!"]; H_C7 [label="H", pos="1.5,1.5!"];

// Edges for the cyclohexane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edge to the dibromomethyl group C6 -- C7; C7 -- Br1; C7 -- Br2; C7 -- H_C7; }

Caption: Molecular structure of (Dibromomethyl)cyclohexane.

Synthesis and Mechanistic Considerations

The synthesis of gem-dibromoalkanes, such as (Dibromomethyl)cyclohexane, is most commonly achieved from the corresponding aldehyde. A well-established method is the Corey-Fuchs reaction , which involves the reaction of an aldehyde with a phosphine-ylide generated from triphenylphosphine and carbon tetrabromide.[1][2][3]

Experimental Protocol: Synthesis of (Dibromomethyl)cyclohexane from Cyclohexanecarboxaldehyde

This protocol is a representative procedure based on the Corey-Fuchs reaction.

Materials:

-

Cyclohexanecarboxaldehyde

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Diethyl ether, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add carbon tetrabromide (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. The solution will turn from colorless to a deep orange/red, indicating the formation of the dibromomethylenetriphenylphosphorane ylide.

-

Wittig Reaction: To the ylide solution at 0 °C, add cyclohexanecarboxaldehyde (1.0 equivalent) dropwise via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, (1,1-dibromovinyl)cyclohexane, can be purified by column chromatography on silica gel.

-

Reduction to (Dibromomethyl)cyclohexane: While the Corey-Fuchs reaction is primarily used to generate alkynes, the intermediate gem-dibromoalkene can be isolated. To obtain the target (Dibromomethyl)cyclohexane, a reduction of the double bond would be necessary. This can be achieved through catalytic hydrogenation. Alternatively, direct conversion of the aldehyde to the gem-dibromoalkane has been reported using reagents like triphenylphosphine and N-bromosuccinimide.[4]

Causality of Experimental Choices:

-

Anhydrous Conditions: The phosphine ylide and organolithium reagents are highly reactive towards water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagents and ensure high yields.

-

Low Temperature: The initial ylide formation and the subsequent reaction with the aldehyde are exothermic. Maintaining a low temperature (0 °C) helps to control the reaction rate, minimize side reactions, and improve the stability of the reactive intermediates.

-

Inert Atmosphere: A nitrogen or argon atmosphere is crucial to prevent the oxidation of the triphenylphosphine and the reaction of the ylide with atmospheric oxygen and moisture.

Caption: Synthetic workflow for (Dibromomethyl)cyclohexane.

Structural Characterization and Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for (Dibromomethyl)cyclohexane

| Technique | Predicted Chemical Shifts (δ) / m/z | Key Features |

| ¹H NMR | ~5.8-6.2 ppm (t, 1H, -CHBr₂) | The proton on the dibromomethyl carbon is expected to be a triplet due to coupling with the adjacent methine proton on the cyclohexane ring. This proton will be significantly downfield due to the deshielding effect of the two bromine atoms. |

| ~1.0-2.2 ppm (m, 11H, cyclohexane) | The protons on the cyclohexane ring will appear as a complex multiplet in the aliphatic region. | |

| ¹³C NMR | ~40-50 ppm (-CHBr₂) | The carbon of the dibromomethyl group will be in the upfield region, shifted downfield compared to a standard methyl group due to the attached bromines. |

| ~25-45 ppm (cyclohexane carbons) | The carbons of the cyclohexane ring will appear in the typical aliphatic region.[5] | |

| Mass Spec (EI) | M⁺ peaks at m/z 254, 256, 258 | The molecular ion peak will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio). |

| [M-Br]⁺ at m/z 175, 177 | Loss of a bromine atom is a common fragmentation pathway. | |

| [C₇H₁₁]⁺ at m/z 95 | The cyclohexylmethyl cation is another likely fragment. |

Chemical Reactivity and Synthetic Utility

The gem-dibromomethyl group is a versatile functional handle for a variety of chemical transformations.

-

Aldehyde Synthesis: (Dibromomethyl)cyclohexane can serve as a stable precursor to cyclohexanecarboxaldehyde. Hydrolysis of the gem-dibromide under basic or acidic conditions will yield the corresponding aldehyde. This is particularly useful when the aldehyde itself is unstable or difficult to handle.

-

Corey-Fuchs Alkyne Synthesis: Treatment of the intermediate (1,1-dibromovinyl)cyclohexane with a strong base like n-butyllithium leads to the formation of cyclohexylacetylene, a terminal alkyne.[1][2][3] This provides a reliable method for one-carbon homologation of an aldehyde to an alkyne.

-

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bonds in (Dibromomethyl)cyclohexane can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form new carbon-carbon bonds.[6] This allows for the introduction of diverse substituents at the methyl position.

-

Formation of Carbenes: Treatment with strong bases can lead to the formation of a bromocarbene intermediate, which can then undergo various insertion or cyclopropanation reactions.

Caption: Reactivity pathways of (Dibromomethyl)cyclohexane.

Applications in Drug Discovery and Development

The cyclohexane moiety is a common scaffold in many approved drugs, where it can serve as a bioisosteric replacement for phenyl rings to improve physicochemical properties such as solubility and metabolic stability. The introduction of a reactive handle like the dibromomethyl group opens up avenues for further derivatization and the synthesis of novel drug candidates.

-

Scaffold for Library Synthesis: (Dibromomethyl)cyclohexane can be used as a starting material to generate a library of compounds with diverse functionalities. The reactivity of the C-Br bonds allows for the introduction of various substituents through cross-coupling reactions, leading to a wide range of potential drug candidates for screening.

-

Bioisosteric Replacement: The gem-dibromo group can be considered a lipophilic hydrogen bond acceptor and can influence the conformational preferences of the molecule. In certain contexts, it could serve as a bioisostere for other functional groups, such as a carbonyl or a sulfone group.

-

Warhead for Covalent Inhibitors: While less common than other electrophilic groups, the reactivity of the C-Br bonds could potentially be exploited in the design of targeted covalent inhibitors, where the molecule forms a permanent bond with a specific amino acid residue in a protein target.

Conclusion

(Dibromomethyl)cyclohexane, despite its current lack of a registered CAS number, represents a promising and versatile building block for organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials via established methods like the Corey-Fuchs reaction is straightforward. The rich reactivity of the gem-dibromomethyl group allows for a wide array of chemical transformations, making it a valuable intermediate for the construction of complex molecules. For researchers and drug development professionals, (Dibromomethyl)cyclohexane offers an opportunity to explore novel chemical space and develop innovative therapeutic agents. The information provided in this guide serves as a foundational resource to stimulate further investigation and unlock the full synthetic potential of this intriguing molecule.

References

-

Aisen Biotechnology Co., Ltd. (2025). Properties of Bromomethylcyclohexane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-2-(dibromomethyl)cyclohexane. PubChem. Retrieved from [Link]

-

RSC Publishing. (2025). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. Retrieved from [Link]

-

Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). gem-Diborylalkanes: recent advances in their preparation, transformation and application. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-1,2-Dibromocyclohexane. PubChem. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0057369). Retrieved from [Link]

-

RSC Publishing. (n.d.). Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

-

Figshare. (2022). Developments of corey-fuchs reaction in organic and total synthesis of natural products. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexane,1,2-dibromo-,trans-. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). A tandem catalytic approach to methyleneindenes: mechanistic insights into gem-dibromoolefin reactivity. PubMed. Retrieved from [Link]

-

SynArchive. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Dibromo-2-(dibromomethyl)cyclohexane. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid and Practical Synthesis of gem‐Dibromoalkanes from Aldehydes by Tribromide Reagent. Retrieved from [Link]

-

RSC Publishing. (n.d.). gem-Diborylalkanes: recent advances in their preparation, transformation and application. Retrieved from [Link]

-

International Union of Crystallography Journals. (n.d.). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,1-Dibromoalkane synthesis by bromination or substitution. Retrieved from [Link]

-

Study.com. (n.d.). Propose a synthesis for 1,1 dibromo cyclohexane using the acetylene and any other organic compound(s) as the source of your carbons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane. PubChem. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Multicomponent Tandem Reactions for the Synthesis of gem -Dibromo Compounds via an ATRA/Elimination/Nucleophilic Substitution Process. Retrieved from [Link]

-

Pearson. (n.d.). Because bromocyclohexane is a secondary alkyl halide, both cyclohexene and cyclohexanol can be formed when it is heated with NaOH. Retrieved from [Link]

-

R Discovery. (2003). Reaction of Some Dibromomethyl-Substituted Cyclohexadienones with Molecular Bromine. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000545 Cyclohexane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexane,1,2-dibromo-,trans-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Bromomethylcyclohexane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexane, (bromomethyl)-. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexane,1,2-dibromo-,trans-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of gem‐dibromide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2-dibromocyclohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple Synthesis of 1,1-Dibromo-1a,9b-dihydrocyclopropa[l]phenanthrene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1'-Dibromo-1,1'-bi(cyclohexane). PubChem. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 1,2-dibromo-1-methylcyclohexane. Retrieved from [Link]

Sources

- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 2. figshare.com [figshare.com]

- 3. synarchive.com [synarchive.com]

- 4. 1,1-Dibromoalkane synthesis by bromination or substitution [organic-chemistry.org]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. A tandem catalytic approach to methyleneindenes: mechanistic insights into gem-dibromoolefin reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of (Dibromomethyl)cyclohexane

An In-depth Technical Guide

Introduction

(Dibromomethyl)cyclohexane is a halogenated aliphatic compound featuring a cyclohexane ring substituted with a geminal dibromomethyl group. Its structural features, particularly the two bromine atoms on a single carbon, make it a valuable and reactive intermediate in organic synthesis, serving as a precursor for the formation of aldehydes, and for introducing the cyclohexylmethyl moiety into more complex molecules. However, the same reactivity that makes it synthetically useful also renders it susceptible to degradation if not stored and handled correctly.

This guide provides a comprehensive overview of the factors influencing the stability of (Dibromomethyl)cyclohexane. It is intended for researchers, chemists, and drug development professionals who utilize this reagent. By understanding its intrinsic reactivity and degradation pathways, professionals can implement robust storage and handling protocols to ensure the compound's integrity, leading to more reliable and reproducible experimental outcomes.

Core Physicochemical Properties and Inherent Reactivity

The stability of a chemical compound is fundamentally linked to its structure and physical properties. While specific experimental data for (Dibromomethyl)cyclohexane is not extensively published, its properties can be reliably inferred from its structure and comparison to analogous alkyl halides.

Table 2.1: Physicochemical Properties of (Dibromomethyl)cyclohexane and Related Analogs

| Property | (Dibromomethyl)cyclohexane | (Bromomethyl)cyclohexane | Notes |

| Molecular Formula | C₇H₁₂Br₂ | C₇H₁₃Br | The presence of a second bromine atom significantly increases molecular weight and density. |

| Molecular Weight | 255.98 g/mol | 177.08 g/mol | |

| Appearance | Expected to be a colorless to yellow liquid | Colorless to light yellow liquid[1] | Color may develop over time due to degradation. |

| Boiling Point | Data not available | ~160 °C[2] | Expected to be significantly higher due to increased molecular weight. |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in alcohols, ethers, chloroform[1][2] | Typical for non-polar halogenated hydrocarbons. |

The key to understanding the stability of (Dibromomethyl)cyclohexane lies in the C-Br bonds. The carbon atom of the dibromomethyl group is highly electrophilic due to the electron-withdrawing nature of the two bromine atoms. This makes the compound susceptible to nucleophilic attack. Furthermore, the C-Br bond is weaker than C-C or C-H bonds, making it the most likely point of cleavage under energetic input such as heat or light[3]. Compared to its monobrominated counterpart, the presence of two bromine atoms can increase the rate of certain reactions and may introduce additional degradation pathways.

**3.0 Key Factors Influencing Stability and Degradation

The long-term integrity of (Dibromomethyl)cyclohexane is contingent on controlling several environmental factors. Degradation can proceed through thermal, photochemical, and chemical pathways.

Thermal Stability

Thermal decomposition is an endothermic process where heat provides the energy to break chemical bonds[4]. For alkyl halides, the C-X bond is typically the weakest and most susceptible to cleavage. Upon heating, (Dibromomethyl)cyclohexane is expected to decompose, potentially releasing hazardous substances like hydrogen bromide (HBr), carbon monoxide (CO), and carbon dioxide (CO₂)[2][5]. A likely degradation pathway is the elimination of HBr to form a vinyl bromide, which can then undergo further reactions.

Caption: Potential thermal degradation pathway of (Dibromomethyl)cyclohexane.

Photochemical Stability

Alkyl halides are known to be sensitive to light, particularly in the ultraviolet (UV) spectrum[2][6]. The energy from photons can induce homolytic cleavage of the C-Br bond, generating a highly reactive carbon-centered radical and a bromine radical[7]. These radical intermediates can initiate a cascade of further reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms, leading to a complex mixture of degradation products. This sensitivity underscores the critical need to protect the compound from light.

Caption: Initiation of photochemical degradation via C-Br bond homolysis.

Hydrolytic and Chemical Stability

While generally insoluble in water, prolonged contact with moisture can lead to slow hydrolysis via nucleophilic substitution (Sₙ1 or Sₙ2 mechanisms) to form corresponding alcohols and HBr. The presence of acidic or basic impurities can catalyze this process.

(Dibromomethyl)cyclohexane is incompatible with a range of chemical classes. These incompatibilities can lead to vigorous, exothermic reactions and rapid degradation of the material.

-

Strong Bases: Can promote elimination reactions, leading to the formation of alkenes[5].

-

Strong Oxidizing Agents: Can cause decomposition, potentially leading to fire or explosion[5][8].

-

Reactive Metals: Alkali metals can react vigorously with halogenated compounds[9].

-

Amines and Nucleophiles: Will readily displace the bromide leaving groups through nucleophilic substitution[2][9].

Recommended Storage and Handling Protocols

To mitigate the degradation risks detailed above, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on safety data for the closely related (Bromomethyl)cyclohexane and general principles for alkyl halides.

Optimal Storage Conditions

The primary goal of storage is to exclude heat, light, moisture, and incompatible substances.

Table 4.1: Recommended Storage Conditions for (Dibromomethyl)cyclohexane

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C[1] | Reduces the rate of thermal decomposition and minimizes vapor pressure. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen)[1] | Prevents oxidation and reaction with atmospheric moisture. |

| Light Exposure | Store in an amber or opaque container in a dark location[10]. | Prevents photochemical degradation initiated by UV and visible light. |

| Container | Tightly sealed, chemically resistant container (e.g., glass with PTFE-lined cap)[5][10][11]. | Prevents leakage and contamination from or reaction with container materials. |

| Location | A cool, dry, well-ventilated, and flame-proof area[5][8][12]. | Ensures safety and stability by controlling the external environment. |

| Incompatibilities | Store away from strong bases, oxidizing agents, and reactive metals[5][8]. | Prevents accidental contact and hazardous chemical reactions. |

Safe Handling Procedures

Given its potential toxicity and reactivity, handling (Dibromomethyl)cyclohexane requires stringent safety measures.

-

Ventilation: Always handle in a well-ventilated area, preferably inside a certified chemical fume hood to avoid inhalation of vapors[8].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles with side shields or a face shield, and a lab coat[5][10][12].

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and take precautionary measures against static discharge[5][10][12].

-

Inert Atmosphere Dispensing: For sensitive applications requiring the highest purity, transfer the liquid from its storage container using a syringe or cannula under a positive pressure of inert gas.

Experimental Protocols for Stability Assessment

To ensure the quality of (Dibromomethyl)cyclohexane for critical applications, particularly after prolonged storage, performing a stability assessment is recommended.

Workflow for Stability Testing

The following workflow provides a general framework for assessing the purity and degradation of a sample.

Caption: General experimental workflow for assessing the stability of (Dibromomethyl)cyclohexane.

Protocol: Accelerated Thermal Stability Study

This protocol uses elevated temperatures to simulate long-term storage in a shortened timeframe.

-

Sample Preparation: Dispense 1 mL aliquots of (Dibromomethyl)cyclohexane into several amber glass vials.

-

Inerting: Purge the headspace of each vial with argon or nitrogen before tightly sealing with a PTFE-lined cap.

-

Time Zero Analysis: Retain one vial at -20 °C as a T=0 control. Analyze this sample immediately using a validated GC or HPLC method to determine initial purity.

-

Incubation: Place the remaining vials in a temperature-controlled oven at a set temperature (e.g., 40 °C).

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from the oven.

-

Analysis: Allow the vial to cool to room temperature. Analyze the sample using the same method as the T=0 control.

-

Evaluation: Compare the purity and the profile of any new impurity peaks to the T=0 sample to determine the rate of degradation.

Summary and Key Recommendations

(Dibromomethyl)cyclohexane is a reactive compound requiring careful management to maintain its chemical integrity. Its stability is primarily threatened by exposure to heat, light, and incompatible chemical agents.

-

Store Cold: Always store at refrigerated temperatures (2–8 °C) to minimize thermal degradation.

-

Store Dark: Use amber or opaque containers and store in the dark to prevent photochemical decomposition.

-

Store Dry & Inert: Keep containers tightly sealed, preferably under an inert atmosphere, to protect from moisture and oxygen.

-

Handle with Care: Use appropriate PPE in a well-ventilated fume hood, and keep away from all ignition sources.

-

Avoid Incompatibles: Ensure the compound is not stored near strong bases, oxidizing agents, or other reactive chemicals.

-

Verify Purity: For critical applications or after extended storage, re-analyze the material's purity before use.

By adhering to these guidelines, researchers and scientists can ensure the stability and reliability of (Dibromomethyl)cyclohexane, contributing to the success and reproducibility of their synthetic endeavors.

References

-

Aisen Biotechnology Co., Ltd. (2025, July 24). Properties of Bromomethylcyclohexane. Retrieved from [Link]

- Unknown Source. (2024, June 10). SAFETY DATA SHEET. Retrieved from a source discussing Cyclohexane, methyl-.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from a source discussing a combustible liquid.

-

Gavrilova, G. V., et al. (2003, March 1). Reaction of Some Dibromomethyl-Substituted Cyclohexadienones with Molecular Bromine. Russian Journal of Organic Chemistry, 39. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (Bromomethyl)cyclohexane: Comprehensive Overview and Applications. Retrieved from [Link]

-

Kropp, P. J. (1994). Photobehavior of alkyl halides in solution: radical, carbocation, and carbene intermediates. Accounts of Chemical Research. Retrieved from [Link]

-

Kropp, P. J., et al. (1982). Photochemistry of alkyl halides. 4. 1-Norbornyl, 1-norbornylmethyl, 1- and 2-adamantyl, and 1-octyl bromides and iodides. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2025, July 21). (PDF) Radical Generation from Alkyl Halides: Mechanisms, Photocatalysis, and Synthetic Applications. Retrieved from [Link]

-

Reusch, W. (n.d.). Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. asidmf.com [asidmf.com]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. fishersci.es [fishersci.es]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | C8H12Br4 | CID 18728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

A Technical Guide to the Synthetic Utility of (Dibromomethyl)cyclohexane

Introduction: The (Dibromomethyl)cyclohexane Motif

Synthesis of (Dibromomethyl)cyclohexane

The preparation of gem-dibromoalkanes, such as (Dibromomethyl)cyclohexane, is most commonly achieved from the corresponding aldehyde, cyclohexanecarbaldehyde.[4] A robust and widely used method involves a reaction analogous to the first step of the Corey-Fuchs reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[5][6][7]

The causality behind this choice of reagents lies in their ability to generate a phosphorus ylide in situ. Triphenylphosphine acts as a nucleophile, attacking carbon tetrabromide to displace a bromide ion and form a phosphonium salt. A second equivalent of triphenylphosphine then acts as a base, deprotonating the salt to form the reactive dibromomethylenephosphorane ylide. This ylide then undergoes a Wittig-type reaction with cyclohexanecarbaldehyde to furnish the gem-dibromoalkene, which is subsequently reduced to (Dibromomethyl)cyclohexane.[6] A more direct, one-pot synthesis from aldehydes using a tribromide reagent has also been developed, offering a rapid and practical alternative.[4][8]

Experimental Protocol: Synthesis from Cyclohexanecarbaldehyde [5]

-

Reagent Preparation: To a round-bottom flask under an inert nitrogen atmosphere, add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane.

-

Ylide Formation: Cool the solution to 0 °C in an ice bath. Slowly add carbon tetrabromide (1.0 eq.). The mixture will typically turn yellow or orange. Stir at 0 °C for 30 minutes.

-

Wittig Reaction: Add a solution of cyclohexanecarbaldehyde (1.0 eq.) in dichloromethane to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the consumption of the aldehyde.

-

Workup: Concentrate the mixture under reduced pressure. Add hexanes to precipitate the byproduct, triphenylphosphine oxide.

-

Purification: Filter the mixture through a pad of silica gel, washing with hexanes. Concentrate the filtrate to yield the crude 1,1-dibromo-2-cyclohexylethylene. This intermediate can then be reduced to (Dibromomethyl)cyclohexane using standard hydrogenation conditions (e.g., H₂, Pd/C).

Caption: Workflow for the synthesis of (Dibromomethyl)cyclohexane.

Elimination Reactions: Gateway to Alkynes

One of the most powerful applications of (Dibromomethyl)cyclohexane is its use as a precursor to cyclohexylacetylene. This transformation proceeds via a sequential double dehydrobromination, a process involving the elimination of two molecules of hydrogen bromide.[1][9]

The reaction is typically carried out using a strong base. The choice of base and reaction conditions is critical for controlling the outcome. The first elimination is relatively facile, yielding an intermediate (1-bromo-2-cyclohexyl)ethylene.[1] The second elimination to form the alkyne is more energetically demanding and requires more forcing conditions, such as elevated temperatures.[9] This stepwise nature allows for the potential isolation of the vinyl bromide intermediate if desired. The entire process is a classic example of an E2 (elimination, bimolecular) mechanism, where the base abstracts a proton and the bromide leaving group departs in a single, concerted step.[10]

| Reagent/Condition | Role & Rationale | Typical Values |

| Base | Promotes the E2 elimination by abstracting the acidic methine proton. Strong bases are required for the second elimination. | n-Butyllithium (n-BuLi), Sodium Amide (NaNH₂), Potassium tert-butoxide (KOt-Bu) |

| Solvent | Aprotic solvents are preferred to avoid protonating the strong bases. | Tetrahydrofuran (THF), Diethyl ether (Et₂O) |

| Temperature | Low temperatures (-78 °C) are used for the initial steps with organolithium bases, followed by warming to complete the reaction. | -78 °C to Room Temperature |

| Equivalents of Base | At least two equivalents are required for the double elimination. A slight excess is often used. | 2.1 - 2.5 equivalents |

Experimental Protocol: Synthesis of Cyclohexylacetylene [5]

-

Initial Setup: Add (Dibromomethyl)cyclohexane (1.0 eq.) to a round-bottom flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (2.1 eq., typically as a solution in hexanes) dropwise via syringe.

-

Reaction: Stir the mixture at -78 °C for 1 hour.

-

Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclohexylacetylene, which can be further purified by distillation.

Caption: The general pathway of the Corey-Fuchs reaction.

Summary and Outlook

(Dibromomethyl)cyclohexane is a synthetically valuable building block primarily due to the reactivity of the gem-dibromide functional group. Its key transformations include:

-

Synthesis: Readily prepared from cyclohexanecarbaldehyde.

-

Elimination: A reliable precursor for vinyl bromides and, more importantly, for cyclohexylacetylene via double dehydrobromination.

-

Substitution: Can undergo nucleophilic substitution, notably hydrolysis back to the parent aldehyde.

-

Homologation Chemistry: Serves as a prime example of the gem-dibromide functionality central to powerful homologation strategies like the Corey-Fuchs reaction.

For researchers and drug development professionals, (Dibromomethyl)cyclohexane offers a stable, often crystalline, handle to introduce or manipulate a single carbon extension on a cyclohexyl core, providing access to a range of unsaturated and functionalized derivatives.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Corey-Fuchs Reaction Using gem-Dibromides.

- Wikipedia. (n.d.). Corey–Fuchs reaction.

- ResearchGate. (n.d.). gem-Dibromides prepared from the corresponding aldehydes using the triphenylphosphine monolith in flow.

- Vaia. (n.d.). The SN2 reaction of (dibromometh... [FREE SOLUTION].

- PubMed. (2024, March 1). Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent.

- ResearchGate. (n.d.). Rapid and Practical Synthesis of gem‐Dibromoalkanes from Aldehydes by Tribromide Reagent | Request PDF.

- RSC Publishing. (2025, March 17). Corey–Fuchs reaction enabled synthesis of natural products: a review.

- SynArchive. (n.d.). Corey-Fuchs Reaction.

- Chemistry LibreTexts. (2023, January 22). Reactions of Dihalides.

- Experiment 10 DEHYDROBROMINATION. (n.d.).

- Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction.

- Benchchem. (n.d.). Application Notes and Protocols: The Synthesis of Vinyl Bromide via Dehydrobromination of 1,2-Dibromoethane.

- CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.

- Aisen Biotechnology Co., Ltd. (2025, July 24). Application of Bromomethylcyclohexane.

- Aisen Biotechnology Co., Ltd. (2025, July 24). Bromomethylcyclohexane.

- Organic Chemistry Portal. (n.d.). gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids.

- PubMed. (2002, April 2). Reactions of gem-dibromo compounds with trialkylmagnesate reagents to yield alkylated organomagnesium compounds.

- Wikipedia. (n.d.). SN¹ stands for uni molecular nucleophilic substitution. The mechanism involves two steps. Consider the hydrolysis of tert. butyl bromide with aqueous NaOH.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

(Dibromomethyl)cyclohexane: A Versatile Precursor in Modern Organic Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: The Synthetic Potential of a Geminal Dihalide

In the landscape of organic synthesis, the strategic introduction of functional groups is paramount to the construction of complex molecular architectures. Among the diverse array of chemical building blocks, geminal dihalides, compounds bearing two halogen atoms on the same carbon, have emerged as powerful and versatile precursors. (Dibromomethyl)cyclohexane, a readily accessible yet often overlooked gem-dihalide, represents a significant tool for synthetic chemists. Its utility stems from its ability to act as a masked aldehyde and as a direct precursor to terminal alkynes, functionalities that are central to a myriad of synthetic transformations, including carbon-carbon bond formation, cycloadditions, and the synthesis of heterocyclic systems. This guide provides a comprehensive overview of the synthesis and application of (dibromomethyl)cyclohexane, offering field-proven insights and detailed experimental protocols to unlock its full synthetic potential.

Synthesis of (Dibromomethyl)cyclohexane: A Gateway to Versatility

The most direct and reliable route to (dibromomethyl)cyclohexane involves the treatment of its corresponding aldehyde, cyclohexanecarboxaldehyde, with a suitable brominating agent. This transformation is analogous to the first step of the well-established Corey-Fuchs reaction.[1][2]

Synthesis of the Precursor: Cyclohexanecarboxaldehyde

Cyclohexanecarboxaldehyde is a commercially available starting material. However, for instances where it needs to be synthesized in the laboratory, several robust methods are available:

-

Hydroformylation of Cyclohexene: This industrial-scale method involves the reaction of cyclohexene with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a rhodium or cobalt catalyst.[3][4] This process, also known as the oxo process, directly introduces the formyl group to the cyclohexane ring.[5]

-

Oxidation of Cyclohexylmethanol: A common laboratory-scale synthesis involves the oxidation of cyclohexylmethanol. Mild oxidizing agents such as pyridinium chlorochromate (PCC) are preferred to avoid over-oxidation to the carboxylic acid.[6][7]

-

Reduction of Cyclohexanecarbonyl Chloride: Cyclohexanecarbonyl chloride, which can be prepared from cyclohexanecarboxylic acid and a chlorinating agent like thionyl chloride, can be reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride.[8][9]

From Aldehyde to Gem-Dihalide: The Corey-Fuchs Approach

The conversion of cyclohexanecarboxaldehyde to (dibromomethyl)cyclohexane is efficiently achieved using carbon tetrabromide and triphenylphosphine. This reaction proceeds through a phosphorus ylide intermediate, similar to a Wittig reaction.[2][10]

Core Applications of (Dibromomethyl)cyclohexane in Synthesis

The synthetic utility of (dibromomethyl)cyclohexane is primarily centered on two key transformations: its conversion to a terminal alkyne and its function as a stable equivalent of cyclohexanecarboxaldehyde.

Synthesis of Cyclohexylacetylene: Accessing a Terminal Alkyne

The treatment of (dibromomethyl)cyclohexane with a strong base, such as n-butyllithium, initiates a sequence of elimination and rearrangement to furnish cyclohexylacetylene. This transformation is the second part of the Corey-Fuchs reaction and proceeds via a Fritsch-Buttenberg-Wiechell rearrangement.[2][11] The resulting terminal alkyne is a valuable building block for a variety of coupling reactions (e.g., Sonogashira coupling), click chemistry, and as a nucleophile after deprotonation.

The mechanism involves a lithium-halogen exchange followed by α-elimination to generate a carbene, which then undergoes a 1,2-hydride shift to form the terminal alkyne.[2]

(Dibromomethyl)cyclohexane as a Cyclohexanecarboxaldehyde Equivalent

In many synthetic contexts, aldehydes can be sensitive to certain reaction conditions or challenging to handle and store due to their propensity for oxidation or polymerization. (Dibromomethyl)cyclohexane serves as a stable, crystalline precursor that can be converted back to cyclohexanecarboxaldehyde when needed.

The hydrolysis of geminal dihalides to their corresponding carbonyl compounds is a well-established transformation.[12][13] This reaction can be effected under aqueous basic or acidic conditions. The reaction proceeds through a gem-halohydrin intermediate, which readily eliminates a hydrogen halide to form the carbonyl group.[12]

Recent studies have shown that gem-dibromomethylarenes can act as direct substitutes for aldehydes in the Knoevenagel-Doebner reaction, reacting with malonic acid to form α,β-unsaturated carboxylic acids.[14][15] This approach avoids the need to isolate the potentially sensitive aldehyde. By analogy, (dibromomethyl)cyclohexane is expected to undergo similar transformations, providing a direct route to cyclohexylideneacetic acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of (Dibromomethyl)cyclohexane from Cyclohexanecarboxaldehyde

This protocol is adapted from the first step of the Corey-Fuchs reaction.[1]

Materials:

-

Cyclohexanecarboxaldehyde

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Argon or nitrogen inlet

Procedure:

-

To a round-bottom flask under an inert atmosphere (argon or nitrogen), add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane.

-

Cool the resulting solution to 0 °C in an ice bath.

-